4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide
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Overview
Description
The compound “4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a thieno[2,3-b]pyridine moiety, which is a fused ring system containing a thiophene and a pyridine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems. The presence of nitrogen in the pyrrole ring and the sulfur in the thiophene ring can have significant effects on the electronic properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For “this compound”, specific properties like melting point, boiling point, and solubility are not provided in the sources I found .Scientific Research Applications
Synthesis and Derivative Development
The compound 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide serves as a pivotal intermediate in the synthesis of various heterocyclic compounds with potential biological activities. Research by Ho (1999) demonstrates the synthesis of new 2-[(substituted-pyrazol-1-yl)carbonyl]-thieno[2,3b]pyridine derivatives through reactions involving 3-amino-4,6-dimethyl-2-thieno[2,3-b]pyridine carbohydrazide with 1,3-diketones, alkylethoxymethylenes, and ketene dithioacetals. These derivatives highlight the compound's utility in creating diverse heterocyclic frameworks (Ho, 1999; Ho, 1999).
Polyheterocyclic Synthesis
Elneairy et al. (2006) explored the compound's role in polyheterocyclic synthesis, leading to the creation of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, pyrido[3′,2′:4,5]thieno[3,2-d][1,2,3]triazine, and pyrazolyl, oxadiazolylthieno[2,3-b]pyridine derivatives. This research underscores the compound's versatility in generating complex heterocycles with potential for varied biological activities (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).
Antioxidant Activity
The antioxidant properties of derivatives of 4,6-dimethyl-3-(1H-pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, synthesized from this compound, were investigated by Zaki et al. (2017). This study highlights the potential of such compounds in mitigating oxidative stress, a key factor in numerous diseases (Zaki, Kamal El‐dean, Mickey, Marzouk, & Ahmed, 2017).
Antimicrobial and Antitubercular Agents
Research into novel pyrrole analogs as antimycobacterial agents by Joshi et al. (2017) further exemplifies the broader applicability of derivatives of this compound. This study signifies the compound's relevance in addressing infectious diseases, with specific focus on tuberculosis (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).
Safety and Hazards
Properties
IUPAC Name |
4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-7-9(2)16-14-10(8)11(18-5-3-4-6-18)12(20-14)13(19)17-15/h3-7H,15H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMDVGPHGBZOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NN)N3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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